5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1-ethylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-12-4-3-7-5-9(10)11-6-8(7)12/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDYGZYRSGHNTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=CC(=NC=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Chloro 1 Ethyl 1h Pyrrolo 2,3 C Pyridine and Analogues
Strategies for the Construction of the Pyrrolo[2,3-c]pyridine Ring System
The assembly of the fused pyrrole (B145914) and pyridine (B92270) rings is the foundational challenge in synthesizing the target compound and its analogues. Various synthetic strategies have been developed, each offering distinct advantages in terms of efficiency, precursor availability, and substitution patterns.
Cyclization and annulation reactions are pivotal in forming the bicyclic core of pyrrolopyridines. These methods involve the intramolecular or intermolecular formation of one or more rings.
Electrocyclization: This approach leverages pericyclic reactions to form the pyridine ring. For instance, the total synthesis of the related pyrrolo[2,3-c]quinoline alkaloid, trigonoine B, was achieved through the thermal electrocyclization of a 2-azahexatriene system derived from a carbodiimide moiety. nih.gov This strategy has also been applied to create mutagenic amino-α-carbolines from 3-alkenyl-2-carbodiimidoindole derivatives. nih.gov
Free-Radical Cyclization: A method for synthesizing a range of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives involves the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using a tris(trimethylsilyl)silane (TTMSS)/azobisisobutyronitrile (AIBN) system. beilstein-journals.org This process yields hydrobromides in good amounts and can be performed on a gram scale without requiring column chromatography for purification. beilstein-journals.org
Annulation Reactions: An efficient method for preparing pyrrolo[2,3-d]pyrimidines, which are structurally related to pyrrolopyridines, is through an I2/DMSO promoted cascade annulation. nih.govnih.gov This one-step process involves a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening. nih.govnih.gov Another strategy is the [3+3] annulation of cyclic nitronates with vinyl diazoacetates, catalyzed by Rh(II), to produce bicyclic systems. mdpi.com
Acid-Promoted Intramolecular Cyclization: Substituted pyrrolo[2,3-c]pyridine-7-ones can be synthesized via an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals, a method that is scalable to the mole level without a decrease in yield. enamine.net
| Cyclization/Annulation Method | Key Reagents/Conditions | Resulting Core Structure | Reference |
| Electrocyclization | Thermal, Azahexatriene precursor | Pyrrolo[2,3-c]quinoline | nih.gov |
| Free-Radical Cyclization | (TMS)3SiH/AIBN system | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | beilstein-journals.org |
| Cascade Annulation | I2/DMSO, 6-amino-1,3-dimethyluracil, aurones | Pyrrolo[2,3-d]pyrimidine | nih.govnih.gov |
| Acid-Promoted Cyclization | Acid, 2-pyrrolecarboxylic acid amidoacetals | Pyrrolo[2,3-c]pyridine-7-one | enamine.net |
Condensation reactions provide a classical and effective route to the pyrrolo[2,3-c]pyridine skeleton, often starting from readily available substituted pyridines. A prevalent strategy involves the use of nitropyridines as precursors.
The synthesis of ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates, which are key building blocks, can be achieved through the condensation of nitropyridines with diethyl oxalate. researchgate.net The subsequent reduction of the nitro group in the resulting product leads to a cyclization that forms the desired pyrrolo[2,3-c]pyridine core. researchgate.net Similarly, the synthesis of isomeric ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylates is accomplished by condensing 3- and 5-nitropyridines with diethyl malonate in the presence of sodium hydride (NaH). researchgate.net The nitro group in the resulting diethyl 2-pyridylmalonates is then reduced, followed by in-situ heterocyclization to yield the final products. researchgate.net
Three-component condensation reactions have also been developed, for instance, reacting 6-amino-2-thiouracil with arylglyoxal hydrates and various CH-acids to form substituted pyrrolo[2,3-d]pyrimidines. karazin.ua
Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C and C-N bonds necessary for constructing and functionalizing the pyrrolo[2,3-c]pyridine scaffold. researchgate.netacs.org These reactions are valued for their versatility and functional group tolerance.
Suzuki-Miyaura Coupling: This reaction is employed to construct the core ring system. For example, the synthesis of a 2-(pyrrol-3-yl)aniline intermediate was achieved via the Suzuki-Miyaura coupling of 2-iodoaniline with a protected pyrrole-boronic ester. nih.gov This highlights the utility of coupling a pyrrole component with a pyridine (or aniline) component to build the foundational structure.
Buchwald-Hartwig Amination: This C-N coupling reaction is instrumental in synthesizing analogues. For example, key intermediates in the synthesis of pyridine-based pyrrolo[2,3-d]pyrimidine analogs were generated via Buchwald-Hartwig amination to connect an amine to the pyridine ring. mdpi.com
Other Cross-Coupling Reactions: A broad range of palladium-catalyzed reactions, including Heck, Sonogashira, and Stille couplings, have been extensively applied to the functionalization of the related pyrrolo[2,3-d]pyrimidine system, demonstrating the wide applicability of these methods for introducing various substituents onto the heterocyclic core. researchgate.net
| Pd-Catalyzed Reaction | Purpose | Example Substrates | Catalyst System (Example) | Reference |
| Suzuki-Miyaura Coupling | Core Construction | 2-Iodoaniline, Pyrrole-boronic ester | Not specified | nih.gov |
| Buchwald-Hartwig Amination | Functionalization (C-N bond) | C-6 substituted intermediate, Various amines | Not specified | mdpi.com |
| Heck/Sonogashira/Stille | Functionalization (C-C bond) | Halogenated pyrrolopyrimidines | Various Pd catalysts | researchgate.net |
Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating methods for producing pyrrolopyridine and other heterocyclic derivatives. bohrium.com This technology utilizes microwave irradiation to heat the reaction mixture uniformly, leading to several significant advantages.
The primary benefits of microwave synthesis include dramatically reduced reaction times, often from hours to minutes, and higher product yields, with reported increases of 10–20% in some cases. researchgate.netnih.gov It is considered a sustainable and eco-friendly method due to increased energy efficiency and the potential for solvent-free reactions. bohrium.com
For example, the Friedländer cyclization method, when applied to the synthesis of pyrrolopyridine derivatives under microwave irradiation, showed substantial decreases in reaction time and improved yields. nih.gov This technique has been successfully applied to a wide range of nitrogen-containing heterocycles, proving its utility in accelerating the synthesis of complex scaffolds. researchgate.netresearchgate.net
Selective Functionalization Strategies for the Pyrrolo[2,3-c]pyridine Core
Once the core bicyclic system is formed, selective functionalization is necessary to introduce substituents at specific positions, such as the chloro group at the 5-position and the ethyl group at the 1-position.
The introduction of a chlorine atom at the 5-position of the pyrrolo[2,3-c]pyridine ring is typically achieved by starting the synthesis with an appropriately pre-halogenated pyridine precursor, rather than by direct chlorination of the assembled bicyclic system.
Synthetic routes leading to 5-chloro-pyrrolo[2,3-c]pyridine derivatives often begin with a chloro-substituted nitropyridine. researchgate.net For example, the synthesis of ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is accomplished by starting with a corresponding 5-chloro-nitropyridine derivative, which then undergoes condensation and reductive cyclization to form the final chlorinated heterocyclic product. researchgate.netchemicalbook.com This strategy ensures precise control over the position of the halogen.
While direct halogenation of the related 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold can be challenging, specific methods have been developed. For instance, 3-chloro-7-azaindole can be synthesized in excellent yield using N-chlorosuccinimide (NCS). acs.org However, for substitution at the 5-position of the pyrrolo[2,3-c]pyridine isomer, the use of chlorinated starting materials remains the more common and reliable approach. The subsequent introduction of the ethyl group at the N-1 position is a standard alkylation reaction, which can be carried out on the formed 5-chloro-1H-pyrrolo[2,3-c]pyridine intermediate.
N-Alkylation of the Pyrrole Nitrogen (e.g., Ethylation at N1)
The introduction of an ethyl group at the N1 position of the pyrrole ring is a key step in the synthesis of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine. This transformation is typically achieved through N-alkylation reactions.
Strategies for Introducing Alkyl Chains at the N1 Position
A prevalent strategy for the N-alkylation of pyrrolo[2,3-c]pyridines and related heterocycles involves the use of a strong base to deprotonate the pyrrole nitrogen, followed by the addition of an alkylating agent. Sodium hydride (NaH) is a commonly employed base for this purpose, as it effectively generates the corresponding sodium salt of the pyrrole. Subsequent treatment with an ethylating agent, such as ethyl iodide or diethyl sulfate, leads to the formation of the N1-ethylated product. The choice of solvent, typically an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), can influence the reaction rate and yield.
The regioselectivity of N-alkylation in related heterocyclic systems, such as indazoles, has been shown to be influenced by both steric and electronic effects of substituents on the ring. For instance, in the N-alkylation of substituted indazoles, the use of sodium hydride in THF has been found to be a promising system for achieving N-1 selectivity. nih.gov
Role of Protecting Groups in N-Alkylation Selectivity
In complex syntheses, the use of protecting groups can be instrumental in achieving the desired regioselectivity during N-alkylation. Protecting groups are temporarily introduced to block reactive sites, allowing for chemical modifications at other positions. After the desired transformation, the protecting group is removed.
For pyrrole and its derivatives, various protecting groups can be employed. N-alkoxycarbonyl groups, for instance, can be introduced and have been shown to influence the reactivity of the pyrrole ring. nih.gov In the context of pyrrolopyrimidines, a related class of compounds, the (2-(trimethylsilyl)ethoxy)methyl (SEM) group has been used to protect the pyrrole nitrogen. This protecting group was found to be essential for the success of subsequent cross-coupling reactions. nih.gov The choice of the protecting group is critical and depends on its stability under the reaction conditions of subsequent steps and the ease of its removal.
Derivatization and Transformation Reactions of this compound Intermediates
The this compound scaffold serves as a versatile intermediate for the synthesis of a wide range of derivatives through various chemical transformations.
Nucleophilic Substitution Reactions on Halogenated Pyrrolopyridines
The chlorine atom at the C5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of functional groups at this position. The pyridine ring, being an electron-deficient system, facilitates nucleophilic attack, especially at positions ortho and para to the ring nitrogen.
In a related system, 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione has been shown to undergo nucleophilic substitution with various nucleophiles, including sodium azide, amines, and thiophenol, leading to a series of 4-substituted derivatives. researchgate.net Similarly, the chlorine atom in this compound can be displaced by a range of nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of analogues with diverse functionalities. The reaction conditions for these substitutions typically involve heating the halogenated substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base.
Oxidative and Reductive Transformations of Functional Groups
Functional groups present on the this compound core or its derivatives can be further modified through oxidative and reductive transformations.
For instance, if the ethyl group at the N1 position were to be replaced by a group amenable to oxidation, such as a hydroxymethyl group, it could be oxidized to an aldehyde or a carboxylic acid. Similarly, other substituents on the pyrrolopyridine ring could be targeted for oxidation.
Reductive transformations are also crucial for the derivatization of these compounds. For example, a nitro group, if introduced onto the aromatic system, can be reduced to an amino group. This amino group can then serve as a handle for further functionalization, such as acylation or sulfonylation. The reduction of a nitro group on a related heterocyclic system, 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide, has been studied, demonstrating the feasibility of such transformations. In another example, the hydrolysis of an ester group, such as in ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, to the corresponding carboxylic acid using sodium hydroxide has been reported, which is a key transformation for modifying functional groups. chemicalbook.com
Multi-Component Reactions for Scaffold Diversification
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles can be applied to the functionalization of the pyrrolo[2,3-c]pyridine core and the synthesis of related analogues, such as pyrrolo[2,3-d]pyrimidines.
One common strategy involves the use of a pre-functionalized pyrrolopyridine core as one of the components in an MCR. For instance, a three-component reaction could involve an amino-substituted pyrrolopyridine, an aldehyde, and an isocyanide (the Ugi reaction) or a β-ketoester (the Hantzsch reaction) to introduce diverse substituents at various positions of the heterocyclic scaffold.
A representative example of a multi-component reaction for the synthesis of a related pyrrolo[2,3-d]pyrimidine scaffold involves the one-pot reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. This reaction proceeds in the presence of a catalytic amount of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) in ethanol. This methodology allows for the efficient generation of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives with high yields. scielo.org.mx A similar strategy could be envisioned for the diversification of the this compound scaffold, where a suitably functionalized 6-azaindole (B1212597) derivative could participate in a multi-component condensation to generate a library of novel analogues.
The table below illustrates the scope of a hypothetical three-component reaction for the diversification of a 6-azaindole scaffold, based on established MCRs for similar heterocyclic systems.
| Entry | Aldehyde (R1-CHO) | Isocyanide (R2-NC) | Resulting Substituent Pattern | Yield (%) |
| 1 | Benzaldehyde | Cyclohexyl isocyanide | Varied aryl and cycloalkyl groups | 85 |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Electron-withdrawing and bulky alkyl groups | 82 |
| 3 | 4-Methoxybenzaldehyde | Benzyl isocyanide | Electron-donating and benzyl groups | 88 |
| 4 | Furan-2-carbaldehyde | Ethyl isocyanoacetate | Heteroaromatic and functionalized alkyl groups | 79 |
This table is a representative example based on general multi-component reaction principles and does not represent experimentally verified data for the specific target compound.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including the need for robust, cost-effective, and safe processes that consistently deliver high yields of the target compound. Optimization of reaction conditions is therefore a critical step in the development of a scalable synthesis. For the synthesis of this compound and its analogues, several key parameters would need to be carefully optimized.
A relevant case study is the scalable synthesis of 5-nitro-7-azaindole, a related pyrrolo[2,3-b]pyridine derivative. In this process, a key step is a metal-free cycloisomerization. The optimization of this step involved a systematic investigation of molar equivalents of reagents, temperature, and reaction time to maximize the yield. acs.org
For instance, in a hypothetical scalable synthesis of a 5-chloro-6-azaindole derivative, the optimization of a key coupling or cyclization step would be paramount. The following table illustrates a typical optimization process for a hypothetical reaction step, where the effect of solvent, temperature, and catalyst loading on the yield is investigated.
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) |
| 1 | Toluene | 80 | 5 | 65 |
| 2 | Dioxane | 80 | 5 | 72 |
| 3 | DMF | 80 | 5 | 68 |
| 4 | Dioxane | 100 | 5 | 85 |
| 5 | Dioxane | 120 | 5 | 83 |
| 6 | Dioxane | 100 | 2.5 | 80 |
| 7 | Dioxane | 100 | 1 | 75 |
| 8 | Dioxane | 100 | 5 | 85 |
This table is a representative example of a reaction optimization process and does not represent experimentally verified data for the specific target compound.
The data from such optimization studies would indicate that dioxane at 100 °C with a catalyst loading of 5 mol% provides the optimal conditions for this hypothetical transformation. Further optimization might involve examining the effect of reagent concentration, addition rates, and work-up procedures to ensure a robust and efficient process for large-scale production. The successful scale-up of the synthesis of 5-nitro-7-azaindole to a multikilogram scale, with consistent yield and purity, underscores the importance of such meticulous optimization. acs.org
Comprehensive Spectroscopic and Structural Elucidation of 5 Chloro 1 Ethyl 1h Pyrrolo 2,3 C Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
In the ¹H NMR spectrum of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine, distinct signals corresponding to each unique proton in the molecule are expected. The aromatic region would feature signals for the protons on the bicyclic pyrrolo[2,3-c]pyridine core. The proton at the C4 position is anticipated to appear as a singlet, while the protons at C2 and C7 would likely be doublets. The pyrrole (B145914) ring proton at C3 would also present as a doublet.
The N-ethyl group introduces characteristic aliphatic signals: a quartet resulting from the methylene (-CH₂) protons being split by the adjacent methyl (-CH₃) protons, and a triplet from the methyl protons being split by the methylene protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the heterocyclic system and the chlorine atom.
Representative ¹H NMR Data for this compound
| Assigned Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-7 | ~8.1 | d | ~5.5 |
| H-4 | ~7.9 | s | - |
| H-2 | ~7.3 | d | ~3.0 |
| H-3 | ~6.6 | d | ~3.0 |
| N-CH₂ | ~4.2 | q | ~7.3 |
Note: Data are estimated based on analogous structures and general NMR principles. The solvent is typically CDCl₃ or DMSO-d₆.
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. For this compound, nine distinct signals are expected: seven for the aromatic carbons of the heterocyclic core and two for the ethyl group carbons. The chemical shifts of the aromatic carbons are indicative of their position within the ring system and their proximity to the nitrogen and chlorine atoms. The C5 carbon, directly bonded to chlorine, would have its chemical shift significantly influenced by the halogen's electronegativity.
Representative ¹³C NMR Data for this compound
| Assigned Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-7a | ~148 |
| C-5 | ~145 |
| C-7 | ~142 |
| C-3a | ~128 |
| C-2 | ~125 |
| C-4 | ~115 |
| C-3 | ~101 |
| N-CH₂ | ~40 |
Note: Data are estimated based on analogous structures and general NMR principles.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, a strong cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons, such as H-2 and H-3.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals for all protonated carbons (C2, C3, C4, C7, and the two ethyl carbons).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. For instance, correlations from the N-CH₂ protons to carbons C2 and C7a would confirm the position of the ethyl group on the pyrrole nitrogen. Similarly, long-range correlations from H-4 to C5 and C7a would help solidify the assignments in the pyridine (B92270) ring.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, the mass spectrum would show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern characteristic of a chlorine-containing compound: two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula (C₉H₉ClN₂).
The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways would likely include the loss of the ethyl group or cleavage of the heterocyclic rings.
Expected Mass Spectrometry Data
| Ion/Fragment | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion (³⁵Cl) | 180 |
| [M+2]⁺ | Molecular Ion (³⁷Cl) | 182 |
| [M-C₂H₅]⁺ | Loss of ethyl group | 151 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum of this compound would display several characteristic absorption bands that confirm the presence of its key structural features. lumenlearning.comlibretexts.orgvscht.cz
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in the aromatic rings. vscht.cz
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ correspond to the C-H stretching of the sp³ hybridized carbons in the ethyl group. libretexts.org
C=C and C=N Stretching: The region between 1600-1400 cm⁻¹ will contain multiple sharp peaks due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrrolo[2,3-c]pyridine core. libretexts.orgvscht.cz
C-Cl Stretch: The presence of the chlorine atom would be indicated by a stretching vibration in the fingerprint region, typically between 850-550 cm⁻¹. libretexts.org
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3100-3000 | Aromatic C-H | Stretch |
| 3000-2850 | Aliphatic C-H | Stretch |
| 1600-1450 | Aromatic C=C, C=N | Stretch |
| 1470-1350 | Aliphatic C-H | Bend |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
While spectroscopic methods provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous proof. mdpi.com This technique requires a single, well-ordered crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern.
Mathematical analysis of this pattern allows for the calculation of the precise three-dimensional coordinates of every atom (excluding hydrogens, which are typically too small to be accurately located) in the molecule. The resulting crystal structure would provide:
Unambiguous confirmation of the connectivity, including the location of the chloro group at C5 and the ethyl group at N1.
Precise measurements of all bond lengths and bond angles.
Information on the planarity of the bicyclic ring system.
Details of the crystal packing , revealing any intermolecular interactions such as stacking or weak hydrogen bonds in the solid state.
Following a comprehensive search of available scientific literature and crystallographic databases, no specific experimental data on the crystal structure, crystal packing, or detailed intermolecular interactions for the compound this compound could be located.
As a result, the requested section, "3.4.1. Analysis of Crystal Packing and Intermolecular Interactions," including data tables on crystallographic parameters and a detailed discussion of research findings, cannot be generated at this time. The creation of scientifically accurate crystallographic information is contingent upon experimental data obtained through methods such as X-ray diffraction analysis, and no such data for the specified compound has been published in the resources accessed.
General information on related compounds, such as other pyrrolopyridine or azaindole derivatives, is available but does not provide the specific structural details required to fulfill the request for "this compound."
Computational Chemistry and Molecular Modeling in the Study of 5 Chloro 1 Ethyl 1h Pyrrolo 2,3 C Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can elucidate the electronic structure, reactivity, and spectroscopic properties of compounds like 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds in the azaindole class, DFT has been employed to optimize molecular geometries and compare them with experimental X-ray diffraction data. latrobe.edu.au Such calculations can also be used to analyze vibrational frequencies and other physicochemical properties. latrobe.edu.au While specific DFT studies on this compound are not available, research on related chloro-derivatives of 7-azaindole illustrates the application of DFT in understanding their structural and vibrational characteristics. nih.gov The choice of functional and basis set, such as B3LYP/6–311+G(2d, p), is crucial for obtaining accurate results. latrobe.edu.au
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and is often calculated in DFT studies of related heterocyclic systems. latrobe.edu.au For instance, in the study of other azaindole derivatives, FMO analysis has been used to understand their electronic properties and potential as active pharmacological agents. latrobe.edu.au
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as a derivative of pyrrolopyridine, might bind to a protein target.
Prediction of Binding Modes and Key Interacting Residues
Molecular docking simulations are instrumental in predicting how a ligand, such as a pyrrolo[2,3-c]pyridine derivative, might interact with the active site of a biological target, for example, a protein kinase. nih.govnih.govresearchgate.net These simulations can identify key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.govresearchgate.net Although no specific docking studies for this compound have been reported, research on similar pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors demonstrates how docking can elucidate binding modes. nih.govnih.gov
Assessment of Binding Site Accessibility
A crucial aspect of molecular docking is the assessment of the accessibility of the binding site on the target protein. This involves analyzing the shape and properties of the protein's active site to determine if the ligand can physically fit and favorably interact. Computational tools allow for the visualization and characterization of these binding pockets.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Affinity Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its target protein over time. These simulations can be used to assess the stability of the predicted binding mode from molecular docking and to calculate binding free energies. For example, MD simulations have been used to study the stability of pyrrolo[2,3-b]pyridine derivatives within the active site of c-Met kinase. scilit.com Similarly, MD simulations have been applied to investigate the inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of P21-Activated Kinase 4. mdpi.com These studies highlight how MD can reveal the stability of ligand-protein complexes and provide a more accurate estimation of binding affinity. scilit.commdpi.com
Evaluation of Ligand-Target Complex Stability
A critical step in evaluating a potential drug candidate is to assess the stability of the complex it forms with its target protein. Molecular dynamics (MD) simulations are a primary tool for this purpose. An MD simulation models the movement of every atom in the ligand-protein system over time, providing a dynamic view of the binding interaction.
For a compound like this compound, an MD simulation would be initiated after first predicting its binding pose within the target's active site using molecular docking. The simulation, often run for nanoseconds, reveals whether the initial binding pose is stable. Key analyses performed on the MD trajectory include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand atoms from their initial positions. A stable, plateauing RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound.
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein and ligand are flexible or rigid. Low RMSF values for the ligand and the amino acids in the binding pocket indicate a stable interaction.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable and specific interaction.
In studies on related pyrrolo[2,3-b]pyridine derivatives targeting Bruton's tyrosine kinase (BTK), MD simulations of up to 40 nanoseconds were used to confirm the stability of newly designed compounds within the active site. japsonline.comresearchgate.net
Free Energy Perturbation and MM/PBSA/GBSA Methods
Beyond stability, it is vital to quantify the binding affinity between a ligand and its target. Calculating the binding free energy (ΔG_bind) provides a theoretical estimation of this affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques for these calculations.
These methods calculate the binding free energy by combining the molecular mechanics energies of the system with continuum solvation models. The general principle involves calculating the free energy of the protein-ligand complex, the free protein, and the free ligand, and then determining the difference.
Binding Free Energy Calculation Components
| Component | Description |
| ΔE_MM | The change in molecular mechanics energy in the gas phase. It includes van der Waals and electrostatic interactions. |
| ΔG_solv | The change in solvation free energy upon binding. It is composed of polar and non-polar contributions. |
| -TΔS | The change in conformational entropy upon binding. This term is computationally demanding and sometimes omitted for relative rankings. |
In a study of pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, the MM-PBSA method was employed to calculate the binding free energy of a newly designed compound. tandfonline.com The results helped to confirm the stability and favorable binding of the designed molecule in the c-Met active site. tandfonline.com Similarly, MM-PBSA calculations for novel Bruton's tyrosine kinase inhibitors based on the same scaffold showed that a newly designed compound had a lower (more favorable) binding free energy than the parent compound, indicating potentially higher potency. japsonline.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Derivation of Structure-Interaction Correlations
The fundamental goal of QSAR is to identify the key physicochemical properties or structural features that govern the activity of a set of molecules. For a series of analogs of this compound, a QSAR model would correlate their inhibitory potencies (e.g., IC50 values) with calculated molecular descriptors.
A validated QSAR model for pyrrolo[2,3-b]pyridine derivatives targeting BTK revealed that biological activity was influenced by descriptors such as total energy, polarity, partition coefficient (LogP), and van der Waals volume. japsonline.com This implies that modifications to the this compound structure that alter these properties would likely impact its biological activity.
In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the three-dimensional structural properties are considered. These models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For instance, a CoMSIA model for azaindole derivatives targeting Aurora B kinase produced 3D contour maps that provided detailed information about the structural requirements for better activity. nih.gov Similarly, a study on pyrrolo[2,3-b]pyridine derivatives as c-Met inhibitors showed that hydrophobic contours played a key role in inhibitory activity. tandfonline.com
Predictive Modeling for Analog Design
Once a statistically robust QSAR or 3D-QSAR model is developed and validated, its primary application is to predict the biological activity of novel, yet-to-be-synthesized analogs. This predictive power allows computational chemists to prioritize the synthesis of compounds that are most likely to be highly active, saving significant time and resources.
Based on the insights from CoMFA and CoMSIA contour maps, medicinal chemists can rationally design new derivatives of this compound. For example, if a CoMFA map indicates that a bulky, electron-donating group is favored at a specific position, new analogs incorporating this feature can be designed. Studies on both c-Met and Aurora B kinase inhibitors have successfully used this approach to design novel compounds with predicted high potency. tandfonline.comnih.gov A validated QSAR model for BTK inhibitors was used to propose a new compound with a predicted IC50 lower than the most active compound in the original series. japsonline.com
Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| r² (or R²) | Coefficient of determination; indicates the goodness of fit of the model. | > 0.6 |
| q² (or Q²) | Cross-validated correlation coefficient; indicates the internal predictive ability of the model. | > 0.5 |
| r²_pred | Predictive correlation coefficient for an external test set; indicates the external predictive ability. | > 0.6 |
Pharmacophore Modeling and Virtual Screening for Scaffold Discovery
Pharmacophore modeling is another powerful computational technique used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor.
This model can be generated either based on the structure of the target's binding site (structure-based) or by aligning a set of known active molecules (ligand-based). For the this compound scaffold, a pharmacophore model would define the key interaction points necessary for its biological activity.
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other, structurally diverse molecules that match the pharmacophore features. This process, known as virtual screening, is a highly efficient method for identifying novel chemical scaffolds that could be promising starting points for drug development. In a study on 5-azaindole (B1197152) derivatives, 3D-QSAR and pharmacophore identification were used to understand the significance of specific chemical groups for inhibitory activity. researchgate.net This approach allows researchers to move beyond a single chemical series and discover entirely new classes of potential inhibitors.
Structure Activity Relationship Sar Investigations of 5 Chloro 1 Ethyl 1h Pyrrolo 2,3 C Pyridine Derivatives
Impact of the Chloro Substituent at the 5-Position on Molecular Interactions
The presence of a halogen atom, such as chlorine, at the 5-position of the pyrrolo[2,3-c]pyridine ring system significantly influences the molecule's interaction profile. This position is analogous to the 3-position of a simple pyridine (B92270) ring, a site where halogenation can be challenging but is vital for modulating biological activity. nih.govnsf.gov Halogens are crucial in pharmaceutical research for their ability to modify a compound's properties and are key components of many bioactive molecules. nsf.gov The introduction of a chloro group at C-5 can lead to a variety of interactions, including halogen bonds, which are noncovalent interactions between the electrophilic region of the halogen and a nucleophilic site on the target protein. In the broader context of pyrrolopyridine derivatives, modifications at the C-5 position have been shown to be critical for achieving selectivity for certain biological targets, such as Janus kinase 1 (JAK1). nih.gov
The effects of the chloro substituent are twofold, involving both electronic and steric contributions that alter the molecule's properties and its ability to bind to a target. psu.edu
Electronic Effects: The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect reduces the electron density of the pyridine ring, which can be a mismatched process in typical electrophilic aromatic substitutions, often requiring harsh conditions for synthesis. nih.govchemrxiv.org This alteration of the electronic landscape can influence the pKa of the heterocyclic system and modify hydrogen bonding capabilities of nearby functional groups. The electron-withdrawing nature of the halogen can also polarize the C-Cl bond, creating a region of positive electrostatic potential on the halogen atom (a "sigma-hole"), which enables it to act as a halogen bond donor.
Steric Effects: The chlorine atom introduces steric bulk at the 5-position. This can be a critical determinant for binding affinity, either by promoting favorable van der Waals contacts within a binding pocket or by causing steric clashes that prevent optimal binding. The size of the halogen can dictate the preferred conformation of the molecule and adjacent substituents. For instance, steric interactions between substituents at the 3- and 5-positions of a pyridine ring can influence the molecule's geometry and subsequent reactivity. chemrxiv.org In SAR studies, the steric profile of this position is often fine-tuned to achieve a complementary fit with the topology of the target's active site.
Influence of Substituents at Other Positions (e.g., C2, C3, C4) on Target Engagement
While the 5-chloro and N1-ethyl groups define the core characteristics of the molecule, substituents at other positions (C2, C3, and C4) are crucial for fine-tuning activity and selectivity. The pyrrolopyridine scaffold allows for chemical modifications at these positions to introduce additional interaction points with the target. jst.go.jpnih.gov For example, in the development of Janus kinase (JAK) inhibitors based on the related 1H-pyrrolo[2,3-b]pyridine scaffold, the introduction of specific groups at the C4 and C5 positions was found to dramatically increase inhibitory activity. nih.gov
The strategic introduction of diverse functional groups at positions C2, C3, and C4 can establish critical hydrogen bonds, ionic interactions, or further hydrophobic contacts.
C2-Position: Modifications at this position can influence the electronic properties of the pyrrole (B145914) ring. Introducing small alkyl groups like methyl has been explored in various pyrrole-containing compounds. acs.org
C3-Position: The C3 position of the 1H-pyrrolo[2,3-b]pyridine ring is the most common site for electrophilic substitution, allowing for the introduction of a wide array of functional groups. rsc.org
C4-Position: This position is often critical for establishing key interactions, particularly hydrogen bonds with the "hinge region" of kinases. In studies of JAK3 inhibitors, an NH moiety at the C4-position was found to be critical for activity. jst.go.jp Substituting this position with groups like a cyclohexylamino group led to a significant increase in potency, demonstrating the importance of both hydrogen bond donation and hydrophobic interactions. jst.go.jpnih.gov Conversely, replacing the crucial NH with a piperidine ring resulted in a dramatic decrease in activity. jst.go.jp
Table 2: Influence of C4-Substituents on JAK3 Inhibition for a 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Scaffold
| Compound | C4-Substituent | JAK3 IC₅₀ (nM) | Key Interaction Type |
| 11a | N-methylcyclohexylamine | - | Hydrogen Bond (NH), Hydrophobic |
| 11b | Piperidine | 3200 | Lacks critical NH for H-bond donation |
| 14a | Cyclohexylamine | 120 (cellular) | Hydrogen Bond (NH), Hydrophobic |
| 11g | (trans-2-methylcyclohexyl)amine | 5.2 | Enhanced hydrophobic interaction |
Data sourced from studies on 1H-pyrrolo[2,3-b]pyridine derivatives, analogous to the pyrrolo[2,3-c]pyridine core. jst.go.jp
Conformational Analysis and its Correlation with Molecular Interaction Landscapes
Computational methods such as molecular docking and molecular dynamics simulations are often employed to investigate the molecular details of these interactions. mdpi.com Such studies can reveal how a specific conformation allows the molecule to fit optimally into a binding site, aligning its functional groups to form key interactions like hydrogen bonds. nih.gov The deprotonation or protonation of substituents can also cause significant changes in molecular geometry, affecting the planarity and conjugation between different parts of the molecule. mdpi.com Ultimately, a strong correlation exists between the molecule's ability to adopt a low-energy, bioactive conformation and its observed biological activity.
Strategic Modifications for Optimizing Specific Molecular Interactions
In the field of medicinal chemistry, the systematic modification of a lead compound is a crucial strategy for enhancing its potency, selectivity, and pharmacokinetic properties. For derivatives of 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine, a 6-azaindole (B1212597) scaffold, strategic modifications are undertaken to optimize interactions with specific biological targets, often the ATP-binding site of protein kinases. The structure-activity relationship (SAR) studies of this class of compounds reveal key insights into how different substituents at various positions on the pyrrolo[2,3-c]pyridine core influence molecular interactions.
The core scaffold of this compound presents several positions amenable to chemical modification, primarily at the C2, C3, C4, and C7 positions of the bicyclic system, as well as variations of the N-1 substituent. Research into related pyrrolopyridine and azaindole analogs has demonstrated that even minor structural changes can lead to significant differences in biological activity by altering the compound's ability to form key hydrogen bonds, hydrophobic interactions, and van der Waals forces within the target's binding pocket.
A significant body of research has focused on the development of pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors. semanticscholar.org The pyrrolo[2,3-d]pyrimidine nucleus is recognized as a deaza-isostere of adenine, the core component of ATP, making it an excellent starting point for the design of ATP-competitive inhibitors. semanticscholar.org The nitrogen atom at position 7 and the pyrrole NH are critical for forming hydrogen bonds with the hinge region of many kinases, a key interaction for potent inhibition.
Strategic modifications often involve the introduction of various functional groups to probe the chemical space of the target's active site. For instance, the introduction of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position of a related 1H-pyrrolo[2,3-b]pyridine ring system was found to significantly increase inhibitory activity against Janus Kinase 3 (JAK3). This highlights the importance of substituents at these positions for achieving potent and selective inhibition.
Furthermore, studies on 4-aminoazaindole derivatives have shown that N-alkylation of the pyrrole nitrogen is well-tolerated. acs.org Specifically, methylation and ethylation of the azaindole -NH group did not abolish activity, suggesting that a hydrogen bond donor at this position is not always essential for binding. acs.org However, the size and bulk of the alkyl group are often limited, indicating steric constraints within the binding site. acs.org
In the context of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, modifications on the pyrrolo[2,3-d]pyrimidine scaffold have revealed that substitutions at the C6 position can yield potent inhibitory activity, while substitutions at C4 and C5 can render the compounds inactive. mdpi.com This underscores the positional sensitivity of substituent effects on biological activity.
The following interactive data table summarizes the impact of strategic modifications on the molecular interactions and activity of this compound analogs, based on findings from related series of pyrrolopyridine kinase inhibitors. The data is illustrative of the general SAR principles observed in this class of compounds.
| Modification Position | Substituent | Observed Impact on Molecular Interactions | Effect on Biological Activity |
|---|---|---|---|
| N-1 | Small Alkyl (e.g., Methyl, Ethyl) | Fills a small hydrophobic pocket; steric bulk is a limiting factor. | Generally well-tolerated; can improve potency and metabolic stability. acs.org |
| C4 | Amino derivatives (e.g., Cyclohexylamino) | Forms key hydrogen bonds with the kinase hinge region. | Crucial for potent inhibitory activity in many kinase targets. |
| C5 | Chloro | Occupies a specific pocket, potentially enhancing selectivity. | Often contributes to improved potency and selectivity. researchgate.net |
| C6 | Aryl or Heteroaryl groups | Engages in hydrophobic and π-stacking interactions. | Can significantly enhance potency; sensitive to the nature of the substituent. mdpi.com |
These strategic modifications are guided by computational modeling and X-ray crystallography of inhibitor-target complexes, which provide a structural basis for understanding the observed SAR. nih.gov The ultimate goal is to design derivatives with an optimal combination of electronic, steric, and hydrophobic properties to maximize favorable interactions with the biological target and achieve the desired therapeutic profile.
Molecular Mechanisms of Interaction with Biological Targets
Interaction with Enzyme Active Sites
The primary mechanism of action for many pyrrolopyridine derivatives involves direct interaction with the active sites of various enzymes, leading to their inhibition.
Kinase Inhibition Mechanisms
Derivatives of the pyrrolopyridine scaffold have been extensively investigated as inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways.
Janus Kinase (JAK) Inhibition: The 1H-pyrrolo[2,3-b]pyridine ring system is recognized as a scaffold that can mimic the pyrrolopyrimidine base, which is known to bind to the ATP-binding site of JAK3 nih.gov. This mimicry allows for the design of selective JAK3 inhibitors, which are of interest for treating autoimmune diseases due to the enzyme's primary role in lymphocytes nih.gov. The inhibition of JAK enzymes interferes with the JAK-STAT signaling pathway, which is crucial for the transduction of signals from cytokines and growth factors involved in inflammation and immunity nih.govgoogle.com.
Fibroblast Growth Factor Receptor (FGFR) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of the FGFR family (FGFR1, 2, and 3) mdpi.com. Abnormal activation of FGFR signaling is implicated in various cancers mdpi.comnih.gov. Structure-based design has led to the development of compounds that utilize the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder in the ATP-binding pocket of the kinase mdpi.com. For instance, compound 4h from a study on these derivatives showed significant pan-FGFR inhibitory activity with the following IC50 values mdpi.com:
| Kinase | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibition: While direct inhibition of MELK by 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine is not documented, inhibitors of MELK, such as OTSSP167, have demonstrated anti-tumor effects by inducing G1/S cell cycle arrest nih.gov. This suggests a potential therapeutic avenue for compounds that can effectively target the MELK active site.
FMS Kinase Inhibition: Pyrrolo[3,2-c]pyridine derivatives have been shown to be potent and selective inhibitors of FMS kinase (also known as CSF-1R) nih.gov. One such derivative, compound 1r , exhibited an IC50 of 30 nM against FMS kinase and demonstrated selectivity over a panel of 40 other kinases nih.gov. This inhibition is crucial as FMS kinase overexpression is linked to various cancers and inflammatory disorders nih.gov.
Phosphoinositide 3-Kinase (PI3K) Inhibition: A novel series of PI3K inhibitors featuring a 7-azaindole scaffold was developed from a lead compound containing a 1H-pyrrolo[2,3-b]pyridine core nih.gov. This indicates that the pyrrolopyridine structure is a viable starting point for designing potent PI3K inhibitors. These inhibitors target the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in cancer nih.govuni.lu.
Matrix Metalloproteinase (MMP) and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition Pathways
Matrix Metalloproteinase (MMP) Inhibition: MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process critical for tumor invasion and angiogenesis nih.gov. Synthetic MMP inhibitors often work by chelating the zinc ion in the active site of the enzyme nih.gov. While direct evidence for this compound is lacking, the general strategy for inhibiting MMPs provides a potential mechanism for related compounds.
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition: Pyrrolopyrimidine and pyrrolopyridine derivatives have been designed as novel, potent, non-nucleotide-derived inhibitors of ENPP1 matrixscientific.com. ENPP1 is a key enzyme that hydrolyzes cGAMP, a second messenger that activates the STING pathway to trigger an innate immune response matrixscientific.commdpi.com. By inhibiting ENPP1, these compounds can enhance the STING-mediated immune response against cancer matrixscientific.com. A derivative, 18p , showed a high potency with an IC50 of 25.0 nM against ENPP1 matrixscientific.com.
Inhibition of Other Enzyme Classes
Human Neutrophil Elastase (HNE) Inhibition: Derivatives of 1H-pyrrolo[2,3-b]pyridine have been reported as potent inhibitors of human neutrophil elastase, a protease involved in various respiratory pathologies nih.gov. Molecular docking studies suggest that these inhibitors form a Michaelis complex with the enzyme, with the ligand's carbonyl group interacting with Ser195 in the active site nih.gov. Substitutions at the 5-position of the pyrrolo[2,3-b]pyridine scaffold were found to be well-tolerated, retaining inhibitory activity in the nanomolar range (IC50 = 15-51 nM) nih.gov.
Topoisomerase Inhibition: Pyrroloquinolinones, a related class of heterocyclic compounds, have been identified as dual inhibitors of topoisomerase I and II nih.gov. These enzymes are critical for resolving DNA topological problems during replication and transcription, and their inhibition leads to cell death nih.govnih.gov. The mechanism of action involves stabilizing the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands nih.gov.
Modulation of Protein-Protein Interactions
The modulation of protein-protein interactions (PPIs) is an emerging therapeutic strategy. Small molecules can act as either inhibitors or stabilizers of these interactions. While specific data for this compound is not available, the general principle involves a small molecule binding to the interface of two proteins to disrupt or enhance their interaction. This mechanism is crucial in various diseases where aberrant PPIs are a driving factor.
Interference with Cellular Structural Components
Tubulin Polymerization: Pyrrole (B145914) and indole derivatives have been investigated as inhibitors of tubulin polymerization nih.gov. These agents can bind to the colchicine site on tubulin, disrupting the dynamics of microtubule assembly and disassembly. This leads to mitotic arrest and subsequent apoptosis in cancer cells. For example, a tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one derivative was shown to bind to the colchicine site and reduce microtubule growth rates rsc.org.
Analysis of Binding Specificity and Selectivity at the Molecular Level
The selectivity of a compound for its intended target over other related proteins is a critical aspect of drug development to minimize off-target effects. For kinase inhibitors based on the pyrrolopyridine scaffold, selectivity is often achieved through specific interactions with amino acid residues in and around the ATP-binding pocket that differ between kinases.
For example, in the development of CSF1R inhibitors with a pyridine-based pyrrolo[2,3-d]pyrimidine scaffold, a lead compound was screened against a panel of 50 kinases to assess its selectivity. The compound demonstrated high selectivity for CSF1R, with minimal inhibition of closely related kinases like FLT3, KIT, and PDGFRβ. A selectivity score (S-score), which quantifies the degree of selectivity, can be calculated. A lower S-score indicates higher selectivity.
Covalent and Non-Covalent Modes of Molecular Association
Information not available.
Future Directions and Emerging Research Avenues for Pyrrolo 2,3 C Pyridines
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the pyrrolo[2,3-c]pyridine core is a critical area of ongoing research. researchgate.net Future efforts are increasingly directed towards creating novel and sustainable synthetic routes that offer improved efficiency, safety, and environmental performance over traditional methods. A key objective is the development of one-pot syntheses or cascade reactions that minimize intermediate purification steps, thereby reducing solvent waste and energy consumption.
Emerging strategies focus on:
C-H Activation: Direct functionalization of C-H bonds on the pyridine (B92270) or pyrrole (B145914) ring offers a more atom-economical approach to creating derivatives, avoiding the need for pre-functionalized starting materials.
Photoredox Catalysis: Utilizing visible light to drive chemical reactions provides a greener alternative to traditional thermal methods, often enabling unique chemical transformations under mild conditions.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety for hazardous reactions, and easier scalability.
These methodologies could revolutionize the synthesis of complex pyrrolo[2,3-c]pyridines, making them more accessible for screening and development. A facile method for synthesizing substituted pyrrolo[2,3-c]pyridine-7-ones using an acid-promoted intramolecular cyclization has already demonstrated the potential for scalable synthesis. enamine.net
Integration of Advanced Computational Design with Synthetic Chemistry for Targeted Scaffold Derivatization
The synergy between computational chemistry and synthetic chemistry is revolutionizing drug discovery. alliedacademies.org For the 5-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine scaffold, computer-aided drug design (CADD) offers powerful tools to guide the synthesis of derivatives with enhanced potency and selectivity. thepharmajournal.com CADD techniques can be broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.gov
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, molecular docking simulations can predict how different derivatives of the pyrrolo[2,3-c]pyridine scaffold will bind. alliedacademies.orgnih.gov This allows chemists to prioritize the synthesis of compounds with the most favorable predicted interactions, saving time and resources.
Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods use the information from known active molecules to build pharmacophore models. emanresearch.org These models define the essential structural features required for biological activity, guiding the design of new derivatives.
The integration of these in silico methods allows for the creation of targeted libraries of compounds, moving away from traditional high-throughput screening towards a more rational, hypothesis-driven approach. thepharmajournal.com
Table 1: Comparison of Computational Drug Design Approaches
| Method | Principle | Requirement | Application for Pyrrolo[2,3-c]pyridines |
|---|---|---|---|
| Molecular Docking (SBDD) | Predicts the binding orientation of a molecule to a target protein. alliedacademies.org | 3D structure of the target protein. | Optimizing substitutions on the scaffold to maximize binding affinity. |
| Virtual Screening (SBDD/LBDD) | Computationally screens large libraries of compounds against a target. emanresearch.org | 3D target structure or a set of known active ligands. | Identifying novel pyrrolo[2,3-c]pyridine derivatives with potential activity. |
| Pharmacophore Modeling (LBDD) | Identifies essential structural features for biological activity from known active molecules. emanresearch.org | A set of molecules with known activity. | Designing new scaffolds that retain key interaction features. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the activity of new compounds. thepharmajournal.com | A dataset of compounds with measured activity. | Predicting the potency of unsynthesized this compound analogs. |
Exploration of Undiscovered Molecular Targets and Interaction Mechanisms
While pyrrolo[2,3-c]pyridines are known to interact with certain biological targets like protein kinases, a vast landscape of potential molecular targets remains unexplored. elsevier.com Future research will focus on identifying novel binding partners for this scaffold, which could unlock treatments for a wider range of diseases.
Chemoproteomics, a powerful technology for target discovery, can be employed to identify the protein interaction partners of this compound derivatives within a complex biological system. This approach can reveal "off-target" effects that could be repurposed for new therapeutic indications and uncover entirely new mechanisms of action. youtube.com Understanding these interactions at a molecular level is crucial for designing safer and more effective drugs. youtube.com
Application of Innovative Spectroscopic Techniques for Real-Time Interaction Analysis
Understanding the binding kinetics and dynamics of a drug molecule with its target is fundamental to drug development. Modern spectroscopic techniques are pivotal in providing these insights in real-time. igi-global.comspectroscopyonline.com
Advanced techniques applicable to studying the interactions of this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules and studying their interactions. spectroscopyonline.com High-field NMR can provide detailed atomic-level information on how a pyrrolo[2,3-c]pyridine derivative binds to its target protein, revealing the specific amino acids involved in the interaction. spectroscopyonline.com
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding affinity and kinetics between a ligand and a target immobilized on a sensor surface.
Raman Spectroscopy: This technique provides a molecular fingerprint by analyzing vibrational modes. spectroscopyonline.com Variants like surface-enhanced Raman spectroscopy (SERS) can be used to study drug-target interactions with high sensitivity. azooptics.com
Table 2: Spectroscopic Techniques for Interaction Analysis
| Technique | Information Provided | Advantages |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Atomic-level structural details of binding sites, conformational changes. spectroscopyonline.com | Provides high-resolution structural information. |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association/dissociation rates (ka, kd). | Real-time, label-free quantitative data. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of chemical bonds and functional groups involved in interactions. spectroscopyonline.com | Non-destructive, provides functional group information. |
| Raman Spectroscopy | Molecular fingerprinting, analysis of protein dynamics upon binding. spectroscopyonline.com | Non-destructive, can be used in aqueous solutions. spectroscopyonline.com |
These methods, often used in combination, provide a comprehensive picture of the molecular interactions, guiding the optimization of drug candidates. umsida.ac.id
Strategies for Diversifying the Pyrrolo[2,3-c]pyridine Chemical Space for Enhanced Molecular Tool Development
Expanding the chemical space of the pyrrolo[2,3-c]pyridine scaffold is essential for discovering new biological activities and developing highly specific molecular tools for chemical biology research. nih.gov Diversity-oriented synthesis (DOS) is a key strategy for achieving this, aiming to create structurally complex and diverse libraries of compounds. cam.ac.uk
Future strategies for diversifying the this compound scaffold include:
Scaffold Hopping: Replacing the core pyrrolo[2,3-c]pyridine structure with other bioisosteric heterocyclic systems to explore new intellectual property space and potentially improve drug-like properties.
Combinatorial Chemistry: Using parallel synthesis techniques to create large libraries of derivatives where different functional groups are systematically varied at multiple positions on the scaffold. nih.gov
Fragment-Based Drug Discovery (FBDD): Screening small chemical fragments to identify those that bind weakly to a target, and then growing or linking these fragments to create more potent leads based on the pyrrolo[2,3-c]pyridine core.
By systematically exploring the chemical space around this scaffold, researchers can develop not only new therapeutic candidates but also highly selective chemical probes to investigate complex biological processes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
